5-Propylbenzene-1,3-diol 5-Propylbenzene-1,3-diol Divarinol is a 5-alkylresorcinol in which the alkyl group is specified as propyl. It has a role as a semiochemical, a fungal metabolite, a lichen metabolite and an animal metabolite.
Brand Name: Vulcanchem
CAS No.: 500-49-2
VCID: VC20893528
InChI: InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
SMILES: CCCC1=CC(=CC(=C1)O)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

5-Propylbenzene-1,3-diol

CAS No.: 500-49-2

Cat. No.: VC20893528

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-Propylbenzene-1,3-diol - 500-49-2

Specification

CAS No. 500-49-2
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 5-propylbenzene-1,3-diol
Standard InChI InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
Standard InChI Key FRNQLQRBNSSJBK-UHFFFAOYSA-N
SMILES CCCC1=CC(=CC(=C1)O)O
Canonical SMILES CCCC1=CC(=CC(=C1)O)O

Introduction

Chemical Identity and Structure

5-Propylbenzene-1,3-diol (CAS 500-49-2), also known by several synonyms including divarin, divarinol, and 5-propylresorcinol, is a 5-alkylresorcinol derivative with a propyl group attached to the benzene ring . The compound has a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .

Structural Characteristics

The structure of 5-propylbenzene-1,3-diol consists of a benzene ring with two hydroxyl groups at positions 1 and 3, and a propyl chain at position 5. This arrangement contributes to its chemical reactivity and biological properties . The compound can be represented by the following structural identifiers:

Structural IdentifierValue
SMILESCCCc1cc(O)cc(O)c1
InChIInChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
InChIKeyFRNQLQRBNSSJBK-UHFFFAOYSA-N

Chemical Classification

The compound belongs to the class of 5-alkylresorcinols, which are phenolic lipids characterized by a 1,3-dihydroxybenzene structure with an alkyl chain . According to ChEBI classification, divarinol is defined as a 5-alkylresorcinol in which the alkyl group is specifically a propyl group, and it has roles as a semiochemical, fungal metabolite, lichen metabolite, and animal metabolite .

Physical and Chemical Properties

5-Propylbenzene-1,3-diol presents as a white to brown crystalline solid with specific physical and chemical parameters that influence its handling and applications .

Physical Properties

The compound has distinct physical characteristics that are summarized in the following table:

PropertyValueReference
Physical StateCrystalline solid
ColorWhite to brown
Melting Point82.8°C
Boiling Point234.66°C (estimated)
Density1.0505 g/cm³ (estimated)
Refractive Index1.4024 (estimated)
pKa9.56 ± 0.10 (predicted)

Solubility Profile

The solubility profile of 5-propylbenzene-1,3-diol varies across different solvents, which is crucial information for laboratory work and formulation development:

SolventSolubility
N,N-Dimethylformamide (DMF)2 mg/ml
Dimethyl sulfoxide (DMSO)2 mg/ml
Ethanol5 mg/ml
Phosphate-buffered saline (PBS, pH 7.2)1 mg/ml
MethanolSoluble
Glacial acetic acidSlightly soluble
ChloroformVery slightly soluble
WaterAlmost insoluble
This solubility data is important for determining appropriate solvents for various analytical and experimental procedures .

Synthesis and Production Methods

Several methods for synthesizing 5-propylbenzene-1,3-diol have been reported in the literature, with varying approaches depending on starting materials and desired purity levels.

Laboratory Synthesis

One well-documented synthesis route starts with 1,3-dimethoxy-5-propylbenzene as a precursor . The reaction involves demethylation using hydrogen bromide in acetic acid:

  • Starting with 1,3-dimethoxy-5-propylbenzene

  • Treatment with a 1:1 mixture of glacial acetic acid and hydrobromic acid (48% in H₂O)

  • Refluxing at 125°C for 3 hours

  • Cooling to room temperature and quenching with deionized water

  • Extraction with diethyl ether

  • Neutralization with sodium bicarbonate

  • Washing with brine solution

  • Drying over MgSO₄, filtering, and concentrating in vacuo
    This method typically provides a yield of approximately 99% of 5-propylbenzene-1,3-diol as a pale yellow oil .

Alternative Synthesis Approach

Another synthesis pathway involves these key steps :

  • Preparation of ethynyl-3,5-dimethoxybenzene

  • Addition of appropriate alkyl iodide

  • Catalytic hydrogenation using Pd/C in ethanol or water

  • Demethylation with BBr₃ in dichloromethane
    This approach is particularly useful for preparing deuterated analogs of 5-propylbenzene-1,3-diol for specialized research applications .

Natural Extraction

5-Propylbenzene-1,3-diol can also be obtained through extraction from natural sources. It has been reported that divarin can be synthesized through the action of alkalis and hydriodic acid on certain complex acids extracted from the lichen Evernia illyrica, although this method is less common for commercial production.

Mechanism of Action and Biological Activities

5-Propylbenzene-1,3-diol exhibits multiple biological activities that make it valuable for various research applications.

Antifungal Activity

The compound demonstrates significant antifungal properties against several pathogenic fungi . Its mechanism of action involves:

  • Inhibition of enzymes involved in fungal cell wall component synthesis, particularly β-glucan and chitin

  • Disruption of membrane integrity in fungal cells

  • Demonstrated activity against Candida albicans and Trichophyton mentagrophytes

Antiviral Properties

5-Propylbenzene-1,3-diol exhibits antiviral activity through:

  • Inhibition of enzymes involved in viral protein synthesis, including reverse transcriptase and protease

  • Interference with viral replication processes

  • Potential applications in antiviral research and development

Additional Biological Activities

Beyond its antimicrobial properties, 5-propylbenzene-1,3-diol has demonstrated:

  • Anticonvulsant activity in experimental models

  • Anti-inflammatory properties in various test systems

  • Inhibition of lipid peroxidation in cell cultures, suggesting antioxidant potential

Research Applications

The compound has been utilized in specific research contexts:

  • As an intermediate in the preparation of Cannabigerovarin, which stimulates thermosensitive transient receptor potential (TRP) channels of vanilloid type-4 (TRPV4)

  • In studies of structure-activity relationships of phenolic compounds

  • As a reference standard in analytical chemistry

SupplierProduct FormatPurityProduct Codes
LGC StandardsNeat>95% (HPLC)TRC-P834010
Santa Cruz BiotechnologySolidResearch gradesc-489806 series
CymitQuimicaBeige solid>95% (NMR, LCMS)54-OR41177
Product SizeProduct CodePrice (USD)
100 mgsc-489806A$440.00
250 mgsc-489806$673.00
500 mgsc-489806B$1,012.00
1 gsc-489806C$1,285.00
2.5 gsc-489806D$2,522.00
10 gsc-489806E$6,135.00
50 gsc-489806F$11,740.00

Deuterated Analogs

For specialized research applications requiring isotopically labeled compounds, deuterated analogs of 5-propylbenzene-1,3-diol are also commercially available:

  • 5-Propylbenzene-1,3-diol-d5 (CAS: 498542-90-8)

    • Molecular Formula: C9D5H7O2

    • Molecular Weight: 157.221

    • Available from suppliers like LGC Standards (Product Code: TRC-P834012-25MG)

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